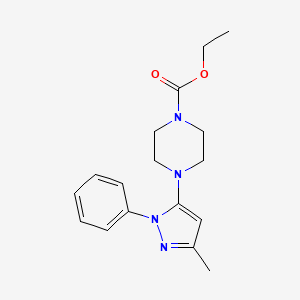
5-(Diphenylamino)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(Diphenylamino)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C17H13NOS and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Synthesis : A study conducted by Antonioletti et al. (1986) demonstrated the photochemical synthesis of phenyl-2-thienyl derivatives, including 5-phenyl derivatives of thiophene-2-carbaldehyde, highlighting its potential application in photochemical reactions (Antonioletti et al., 1986).
Synthesis of Functional Derivatives : Research by Shvedov et al. (1974) and (1973) proposed methods for synthesizing acylamino derivatives of thiophene-4-carbaldehydes, which can be used to create new derivatives of thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine, indicating its utility in creating novel heterocyclic compounds (Shvedov et al., 1974); (Shvedov et al., 1973).
Alkylacetylenic Alcohols and Ketones : A study by Nakhmanovich et al. (1970) explored the reaction of thiophene-2-carbaldehyde with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols and ketones, demonstrating the compound's reactivity and potential in synthesizing new organic molecules (Nakhmanovich et al., 1970).
Fluorescence Probe for Homocysteine Detection : Chu et al. (2019) designed a new fluorescence probe using a derivative of diphenylamino, demonstrating its high selectivity and sensitivity for homocysteine detection, showcasing the compound's application in biochemical sensing (Chu et al., 2019).
Synthesis of Bis(5,4-d)thiazoles : Tokárová et al. (2018) utilized substituted thiophene-2-carbaldehydes for synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles, indicating its role in the synthesis of materials chemistry (Tokárová et al., 2018).
Antibacterial and Antiurease Properties : Ali et al. (2013) synthesized various novel 4-arylthiophene-2-carbaldehyde compounds and evaluated their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, highlighting potential biomedical applications (Ali et al., 2013).
Fluorescent Sensor for Ferric Ion : Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), which was used as a novel fluorescent sensor for ferric ions, demonstrating its application in metal ion detection (Zhang et al., 2016).
Cyclovoltammetric and Spectroelectrochemical Measurements : A study by Rapta et al. (2006) investigated the oxidation of 2-diphenylamino-substituted thiophenes, revealing insights into the structural and reaction pathways of their oxidation products, which is important for understanding their electrochemical properties (Rapta et al., 2006).
Propiedades
IUPAC Name |
5-(N-phenylanilino)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-13-16-11-12-17(20-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNLWOTVDASEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8092035.png)


![4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B8092048.png)
![Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8092049.png)
![tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B8092056.png)
![(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B8092077.png)
![3-Chlorobicyclo[1.1.1]pentan-1-ol](/img/structure/B8092084.png)

![3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid](/img/structure/B8092094.png)
![[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8092102.png)

![2'-(Methylthio)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one](/img/structure/B8092126.png)
![2'-(Methylsulfonyl)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one](/img/structure/B8092134.png)